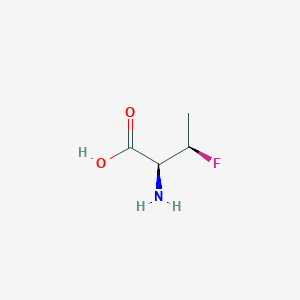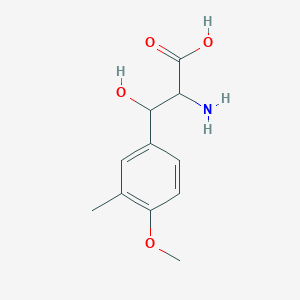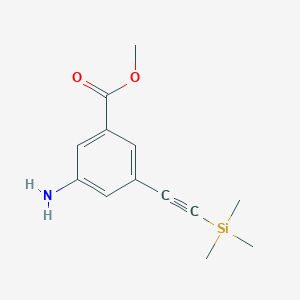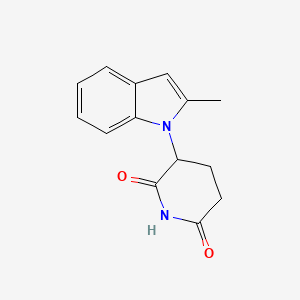
3-(2-methyl-1H-indol-1-yl)-2,6-Piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione is a compound that features both indole and piperidine moieties. Indole derivatives are significant in natural products and drugs due to their biological activities . Piperidine derivatives are also crucial in the pharmaceutical industry, serving as building blocks for various drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione typically involves the reaction of 2-methylindole with piperidine-2,6-dione under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: Both the indole and piperidine rings can undergo substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
科学的研究の応用
3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s overall activity. These interactions can lead to the activation or inhibition of specific pathways, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione
- 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
- 3-(4-((4,6-dimethylpyrimidin-2-ylamino)methylsulfonyl)phenylimino)piperidine-2,6-dione
Uniqueness
3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione is unique due to its specific combination of indole and piperidine moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
3-(2-methylindol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O2/c1-9-8-10-4-2-3-5-11(10)16(9)12-6-7-13(17)15-14(12)18/h2-5,8,12H,6-7H2,1H3,(H,15,17,18) |
InChIキー |
HDBNJVIQOBORPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2N1C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


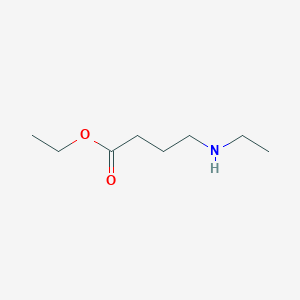
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)

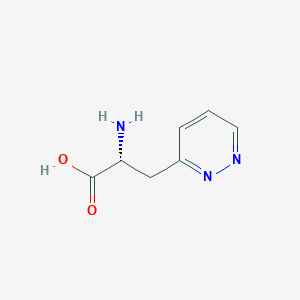
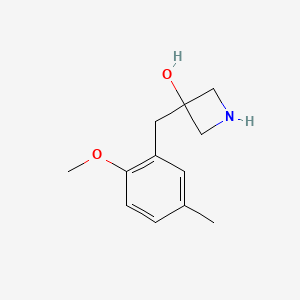
![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
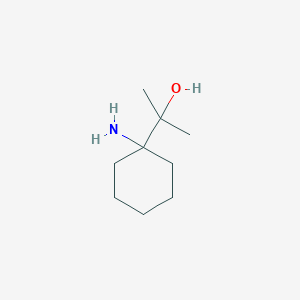
![2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13547414.png)
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
![1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13547424.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)
